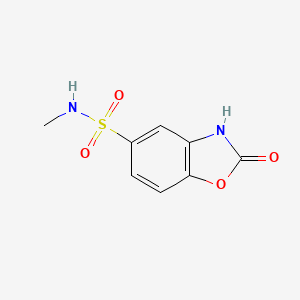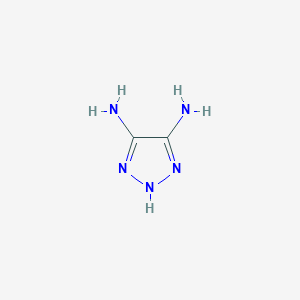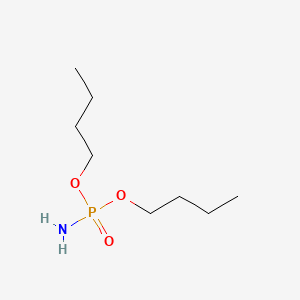
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- is an organic compound with the molecular formula C11H24O6. This compound is a derivative of 1,5-pentanediol, which is known for its applications in various industrial and chemical processes. The compound is characterized by the presence of two dimethoxymethyl groups and two hydroxymethyl groups attached to the pentanediol backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- typically involves the reaction of 1,5-pentanediol with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which are subsequently converted to the final product through methoxylation.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process where 1,5-pentanediol is reacted with formaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and formaldehyde, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,5-pentanediol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,5-pentanediol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
作用机制
The mechanism of action of 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with proteins and enzymes, stabilizing their structures and enhancing their activity. Additionally, the methoxymethyl groups can participate in hydrophobic interactions, further contributing to the compound’s stabilizing effects.
相似化合物的比较
Similar Compounds
1,5-Pentanediol: The parent compound, which lacks the dimethoxymethyl and hydroxymethyl groups.
2-Methyl-2,4-pentanediol: A similar compound with a methyl group at the 2-position and hydroxyl groups at the 2 and 4 positions.
1,5-Pentanedithiol: A sulfur-containing analog with thiol groups instead of hydroxyl groups.
Uniqueness
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- is unique due to the presence of both dimethoxymethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s solubility, reactivity, and ability to stabilize proteins and enzymes, making it valuable for various applications in chemistry, biology, medicine, and industry.
属性
| 84473-74-5 | |
分子式 |
C13H28O8 |
分子量 |
312.36 g/mol |
IUPAC 名称 |
2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)pentane-1,5-diol |
InChI |
InChI=1S/C13H28O8/c1-18-10(19-2)12(6-14,7-15)5-13(8-16,9-17)11(20-3)21-4/h10-11,14-17H,5-9H2,1-4H3 |
InChI 键 |
JBUSMVXKDCJQPS-UHFFFAOYSA-N |
规范 SMILES |
COC(C(CC(CO)(CO)C(OC)OC)(CO)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)



![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
